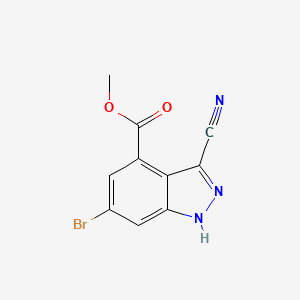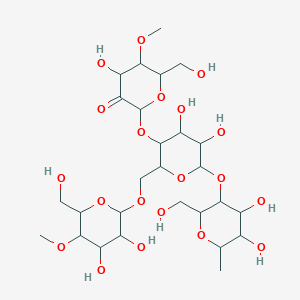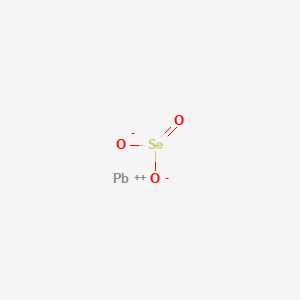
2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Overview
Description
“2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5BrF3NO3 . It has an average mass of 300.02900 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with amino, bromo, and trifluoromethoxy functional groups attached .Physical And Chemical Properties Analysis
This compound has a density of approximately 1.5±0.1 g/cm³ . The boiling point, flash point, and other properties are not available . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Detection and Study of Reactive Oxygen Species (ROS)
2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid and its derivatives are instrumental in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These probes, designed for selectivity and sensitivity, enable the differentiation and visualization of hROS in various biological contexts, thereby facilitating the study of their roles in biological and chemical processes. For instance, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are developed to detect hROS and hypochlorite, distinguishing them from other ROS types in living cells, highlighting their potential in understanding oxidative stress and related pathologies (Setsukinai et al., 2003).
Advanced Synthesis Techniques
This compound serves as a pivotal intermediate in redox-neutral reactions, highlighting its role in innovative synthetic methodologies. For example, it has been utilized in the redox-neutral formation of C-P bonds in the α-position of amines, demonstrating its utility in facilitating complex, multi-component reactions that provide rapid access to α-amino phosphine oxides, thereby expanding the toolbox for synthetic chemists in drug discovery and material science (Deepankar Das & D. Seidel, 2013).
Material Science and Sensing Technologies
In material science, derivatives of this compound are integral to the strategic design and functionalization of luminescent metal-organic frameworks (MOFs) for gas/vapor sorption and sensing applications. Such frameworks are engineered for selective adsorption and sensing capabilities, illustrating the compound's versatility in creating materials with specific functions. An example includes the development of amine-decorated, autofluorescent MOFs for nanomolar sensing of pollutants in water, showcasing its potential in environmental monitoring and safety (Prasenjit Das & S. Mandal, 2018).
Antifungal and Antibacterial Applications
Research into the biological activity of metal complexes derived from this compound and related compounds has uncovered their potential in combating microbial pathogens. Studies on cadmium (II) complexes have shown promising antifungal and antibacterial properties, suggesting a role for these compounds in developing new antimicrobial agents. This highlights the compound's importance beyond traditional chemical applications, venturing into biologically active materials that could lead to novel therapeutic agents (Sudad A. Jaber et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAWRUJXYLTDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650481 | |
| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874774-41-1 | |
| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)













